molecular formula C6H8N2O2S B1597183 Methyl 3-Hydrazinothiophene-2-Carboxylate CAS No. 75681-13-9

Methyl 3-Hydrazinothiophene-2-Carboxylate

Cat. No.: B1597183
CAS No.: 75681-13-9
M. Wt: 172.21 g/mol
InChI Key: RWGYQWWIXLVGDJ-UHFFFAOYSA-N
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Description

Methyl 3-Hydrazinothiophene-2-Carboxylate: is a chemical compound with the molecular formula C_6H_8N_2O_2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is known for its utility in various scientific research applications, particularly in proteomics and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Hydrazinolysis of Methyl 3-Bromothiophene-2-Carboxylate: This method involves the reaction of methyl 3-bromothiophene-2-carboxylate with hydrazine hydrate under reflux conditions to yield this compound.

  • Reduction of Methyl 3-Nitrothiophene-2-Carboxylate: Another synthetic route involves the reduction of methyl 3-nitrothiophene-2-carboxylate using reducing agents such as tin(II) chloride or iron in acidic medium.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrazinolysis reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as tin(II) chloride (SnCl_2) and iron (Fe) in acidic medium are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives of the compound.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-hydrazinothiophene-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound is utilized in proteomics research to study protein interactions and modifications. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-hydrazinothiophene-2-carboxylate exerts its effects depends on its specific application. In proteomics research, it may act as a probe to label and detect proteins. In medicinal chemistry, it may interact with biological targets to modulate their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 3-Aminothiophene-2-Carboxylate: Similar structure but with an amino group instead of a hydrazino group.

  • Methyl 3-Hydrazinopyridine-2-Carboxylate: Similar hydrazino group but with a pyridine ring instead of thiophene.

Uniqueness: Methyl 3-hydrazinothiophene-2-carboxylate is unique due to its specific combination of the hydrazino group and the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-hydrazinylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGYQWWIXLVGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380584
Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75681-13-9
Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75681-13-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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